2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13849928
InChI: InChI=1S/C18H19BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h1,7-12H,2-5H3
SMILES:
Molecular Formula: C18H19BO2
Molecular Weight: 278.2 g/mol

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13849928

Molecular Formula: C18H19BO2

Molecular Weight: 278.2 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C18H19BO2
Molecular Weight 278.2 g/mol
IUPAC Name 2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H19BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h1,7-12H,2-5H3
Standard InChI Key NSMMQNJMNQROPQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a naphthalene ring substituted at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 8-position with an ethynyl (-C≡CH) group . The dioxaborolane ring, a pinacol boronic ester, enhances stability and reactivity in cross-coupling reactions .

Key Structural Data:

PropertyValueSource
Molecular FormulaC18H19BO2\text{C}_{18}\text{H}_{19}\text{BO}_2
Molecular Weight278.2 g/mol
IUPAC Name2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#C

Spectroscopic Properties

  • 11B^{11}\text{B} NMR: A singlet at ~30 ppm, characteristic of tetracoordinated boron in dioxaborolanes .

  • 1H^{1}\text{H} NMR: Ethynyl proton resonance at ~2.5 ppm and aromatic protons between 7.0–8.5 ppm .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via a two-step process:

  • Ethynylation: Introduction of the ethynyl group to 1-bromonaphthalene via Sonogashira coupling .

  • Borylation: Reaction with pinacolborane (HBpin) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) to form the boronic ester .

Example Procedure :

  • Reactants: 8-Ethynylnaphthalene (1.0 equiv), HBpin (1.1 equiv), PdCl₂(dppf) (1 mol%), N-methylmorpholine (1.0 equiv).

  • Conditions: Dioxane, 80°C, 24 h.

  • Yield: ~94% after column chromatography (heptane:ethyl acetate = 3:1).

Challenges and Solutions

  • Side Reactions: Competing hydroboration of the ethynyl group is mitigated by using sterically hindered catalysts (e.g., Zn-H complexes) .

  • Purification: Silica gel chromatography effectively separates the product from pinacol byproducts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables aryl-aryl bond formation under palladium catalysis. For example, coupling with aryl halides yields biaryl structures central to pharmaceutical agents .

Case Study: Synthesis of a tyrosine-derived anticancer agent :

  • Reaction: Coupling with p-bromophenylalanine triflate.

  • Conditions: Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C.

  • Outcome: 85% yield of the biaryl product.

Tandem Borylation-Hydroboration

In the presence of Zn-H catalysts, the ethynyl group undergoes sequential borylation and hydroboration to form 1,1,1-triborylalkanes, valuable in polymer chemistry .

Comparative Analysis with Analogues

Compound NameKey Structural DifferencesApplications
2-(8-Chloronaphthalen-1-yl)-analogue Chlorine replaces ethynyl groupSuzuki coupling, agrochemicals
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl) Alkene substituentHydroboration catalysis
6-Fluoro-4-boronate-naphtholFluorine and phenol groupsFluorescent probes

The ethynyl group in 2-(8-ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane confers unique reactivity in click chemistry and polymer synthesis, distinguishing it from halogenated or alkenyl analogues .

Future Directions

  • Drug Discovery: Exploration of boron-neutron capture therapy (BNCT) due to boron’s neutron absorption properties.

  • Materials Science: Development of conjugated polymers for organic electronics .

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